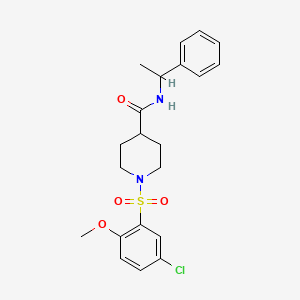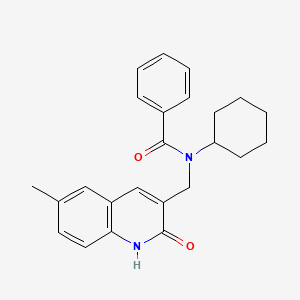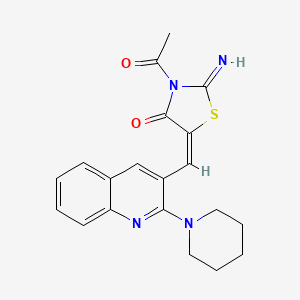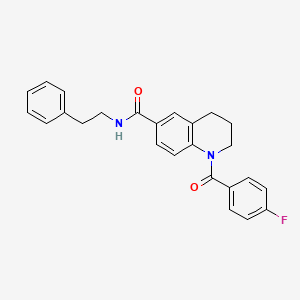![molecular formula C19H17N3O2 B7700116 N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide](/img/structure/B7700116.png)
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanecarboxamide group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl ring is then introduced through a coupling reaction, such as a Suzuki or Heck reaction, to attach the 4-methylphenyl group. Finally, the cyclopropanecarboxamide group is added through an amide formation reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically and environmentally sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to carboxylic acids, while reduction might yield alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes, particularly those involving the oxadiazole ring or cyclopropanecarboxamide group.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide would depend on its specific application. In a biological context, the compound might interact with various molecular targets, such as enzymes or receptors, through binding interactions involving the oxadiazole ring or cyclopropanecarboxamide group. These interactions could modulate the activity of the target proteins, leading to downstream effects on cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-{[(2-Methoxyphenyl)amino]sulfonyl}-4-methylphenyl)cyclopropanecarboxamide
- N-(4-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Uniqueness
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, sets it apart from many other compounds, as this moiety can participate in a variety of interactions and reactions that are not possible with other functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-8-13(9-7-12)17-21-19(24-22-17)15-4-2-3-5-16(15)20-18(23)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYWUZFTYHJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)

![N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide](/img/structure/B7700065.png)

![Ethyl 4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoate](/img/structure/B7700083.png)
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)
![2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7700104.png)
![2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B7700106.png)
![3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(morpholin-4-YL)propan-1-one](/img/structure/B7700118.png)
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)



![(5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B7700136.png)
